molecular formula C7H2BrCl2NS B155153 2-Bromo-4,5-dichloro-1,3-benzothiazole CAS No. 1849-69-0

2-Bromo-4,5-dichloro-1,3-benzothiazole

Cat. No.: B155153
CAS No.: 1849-69-0
M. Wt: 282.97 g/mol
InChI Key: JAWPWRGVZPWOCV-UHFFFAOYSA-N
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Description

2-Bromo-4,5-dichloro-1,3-benzothiazole is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure. This compound is part of the benzothiazole family, which is known for its diverse biological activities and applications in various fields, including medicinal chemistry and materials science .

Mechanism of Action

Target of Action

2-Bromo-4,5-dichloro-1,3-benzothiazole is a derivative of benzothiazole, which has been reported to have a wide range of biological activities and medicinal applications . The primary targets of benzothiazole derivatives include dihydroorotase, DNA gyrase, uridine diphosphate-n-acetyl enol pyruvyl glucosamine reductase (MurB), peptide deformylase, aldose reductase, casdihydrofolate reductase, enoyl acyl carrier protein reductase, dialkylglycine decarboxylase, dehydrosqualene synthase, dihydropteroate synthase, and tyrosine kinase . These targets play crucial roles in various biochemical pathways, contributing to the compound’s antibacterial activity .

Mode of Action

The compound interacts with its targets, leading to the inhibition of these enzymes . For instance, it inhibits DNA gyrase, an enzyme that introduces supercoiling into DNA, which is essential for bacterial DNA replication . By inhibiting this enzyme, the compound disrupts DNA replication, leading to bacterial cell death .

Biochemical Pathways

The compound affects several biochemical pathways due to its interaction with multiple targets. For example, it inhibits the enzyme dihydroorotase, disrupting the de novo pyrimidine synthesis pathway . It also inhibits the enzyme MurB, which is involved in the biosynthesis of peptidoglycan, a major component of the bacterial cell wall . This leads to the weakening of the bacterial cell wall, making the bacteria more susceptible to osmotic pressure .

Pharmacokinetics

Benzothiazole derivatives are generally known for their stability and bioavailability .

Result of Action

The result of the compound’s action is the inhibition of bacterial growth and proliferation . By inhibiting key enzymes in various biochemical pathways, the compound disrupts essential processes in the bacterial cell, leading to cell death .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4,5-dichloro-1,3-benzothiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminothiophenol with bromine and chlorinating agents in the presence of a suitable solvent . The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch processes where the reaction parameters are optimized for efficiency and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can further enhance the scalability of the production process .

Chemical Reactions Analysis

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-4,5-dichloro-1,3-benzothiazole is unique due to its specific substitution pattern on the benzothiazole ring, which imparts distinct chemical and biological properties. Its combination of bromine and chlorine atoms enhances its reactivity and potential for diverse applications compared to other similar compounds .

Properties

IUPAC Name

2-bromo-4,5-dichloro-1,3-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2BrCl2NS/c8-7-11-6-4(12-7)2-1-3(9)5(6)10/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAWPWRGVZPWOCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C2=C1SC(=N2)Br)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2BrCl2NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80646586
Record name 2-Bromo-4,5-dichloro-1,3-benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80646586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1849-69-0
Record name 2-Bromo-4,5-dichlorobenzothiazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1849-69-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-4,5-dichloro-1,3-benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80646586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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